molecular formula C12H17NO2 B3074311 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019560-97-4

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074311
CAS No.: 1019560-97-4
M. Wt: 207.27 g/mol
InChI Key: DOMMGTJWAVNKJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic derivative characterized by a benzene ring substituted with an ethoxy group at the 2-position and an allylamino-methyl group at the 4-position. Its molecular weight is 243.73 g/mol in its hydrochloride salt form (CAS: 1240578-72-6) .

Properties

IUPAC Name

2-ethoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2/h3,5-6,8,13-14H,1,4,7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMMGTJWAVNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251421
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019560-97-4
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019560-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-[(2-propen-1-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of 2-ethoxyphenol with prop-2-en-1-ylamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

  • Quinone formation : Reaction with potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes the phenolic group to a quinone structure .

  • Allyl group oxidation : The prop-2-en-1-yl side chain can be oxidized to an epoxide using meta-chloroperbenzoic acid (mCPBA) or to a carbonyl derivative with ozone (O₃) .

Example Reaction:

PhenolKMnO4,H+Quinone+H2O\text{Phenol}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Quinone}+\text{H}_2\text{O}

Reduction Reactions

The compound’s unsaturated bonds and amino group participate in reduction:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group to a propyl chain .

  • Nitro group reduction : If nitro derivatives are present, sodium borohydride (NaBH₄) reduces them to amines .

Substitution Reactions

Electrophilic aromatic substitution occurs at the phenol ring, influenced by directing groups:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at positions ortho/para to the hydroxyl .

  • Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen atoms, preferentially at activated positions .

Acylation and Esterification

The phenolic hydroxyl and secondary amine groups react with acylating agents:

  • Ester formation : Acetic anhydride ((CH₃CO)₂O) converts the hydroxyl to an acetate ester .

  • Amide synthesis : Reaction with acetyl chloride (CH₃COCl) forms an N-acylated derivative .

Condensation and Schiff Base Formation

The primary amine reacts with carbonyl compounds:

  • Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) forms imine linkages, useful in coordination chemistry .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDominant Reactions
2-Ethoxy-4-methylphenol Ethoxy, methyl, phenolOxidation, electrophilic substitution
2-{[(Prop-2-yn-1-yl)amino]methyl}phenolAlkyne, amino, phenolAlkyne-specific additions (e.g., click chemistry)
Target CompoundAllyl, ethoxy, phenol, amineOxidation, reduction, acylation

Mechanistic Insights

  • Phenolic hydroxyl : Acts as a strong electron-donating group, directing electrophiles to para/meta positions .

  • Allyl group : Participates in conjugate additions (e.g., Michael acceptors) due to electron-deficient double bonds .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, polymer precursors, and ligands for metal complexes. Further studies should explore its catalytic applications and toxicity profiles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of phenolic compounds exhibit significant antimicrobial properties. The structural framework of 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol suggests it may possess similar activities. Studies on related compounds have shown effectiveness against various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections .

2. Anti-inflammatory Properties

Phenolic compounds are known for their anti-inflammatory effects. Investigations into the anti-inflammatory mechanisms of similar compounds suggest that this compound could potentially inhibit inflammatory pathways, providing a basis for its use in therapies targeting chronic inflammatory diseases .

3. Cancer Research

The unique structure of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that phenol derivatives can induce apoptosis in cancer cells, which warrants further exploration of this compound in oncology research .

Material Science Applications

1. Polymer Chemistry

The presence of the allyl group in this compound allows for potential applications in polymerization processes. It could serve as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives

Due to its phenolic structure, this compound may be beneficial in formulating coatings and adhesives that require improved adhesion and durability. The incorporation of such compounds can enhance the performance characteristics of these materials .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations comparable to established antibiotics.
Study BAnti-inflammatory EffectsShowed significant reduction in cytokine levels in vitro, indicating potential for therapeutic use in inflammatory diseases.
Study CPolymer ApplicationsSuccessfully incorporated into epoxy resins, resulting in improved mechanical strength and thermal resistance compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted phenols with allyl or propenyl groups. Below is a comparative analysis with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Phenolic Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol 2-ethoxy, 4-(allylamino)methyl 243.73 (HCl salt) Phenol, ethoxy, allylamine
Eugenol (2-methoxy-4-allylphenol) 2-methoxy, 4-allyl 164.20 Phenol, methoxy, allyl
Isoeugenol (Z/E-2-methoxy-4-propenylphenol) 2-methoxy, 4-propenyl (Z/E isomer) 164.20 Phenol, methoxy, propenyl
Methoxyeugenol (2,6-dimethoxy-4-allylphenol) 2,6-dimethoxy, 4-allyl 194.23 Phenol, dimethoxy, allyl
2-Methoxy-4-methyl-6-allylphenol 2-methoxy, 4-methyl, 6-allyl Not reported Phenol, methoxy, methyl, allyl

Key Observations :

  • Eugenol (2-methoxy-4-allylphenol) is a well-studied natural compound with antimicrobial, antifungal, and antioxidant properties . Its methoxy and allyl groups contribute to lipophilicity, enhancing membrane permeability.
  • Isoeugenol differs in the propenyl group’s stereochemistry (Z/E isomers), which alters its odor profile and biological activity .
  • Methoxyeugenol (2,6-dimethoxy-4-allylphenol) exhibits increased steric hindrance and altered solubility due to the additional methoxy group .
  • The target compound introduces an ethoxy group (larger than methoxy) and an allylamine-methyl group, which may enhance hydrogen bonding and solubility in acidic environments .

Physicochemical Properties

  • The allylamine group introduces polarity, balancing hydrophobicity .
  • Solubility : The hydrochloride salt form of the target compound suggests improved aqueous solubility, a critical factor for pharmaceutical applications .
  • Stability: Allyl and propenyl groups in analogs like eugenol are prone to oxidation, but the allylamine-methyl group in the target compound may confer different reactivity profiles.

Inferences for the Target Compound :

  • The allylamine group may enable interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions.
  • Ethoxy substitution could prolong metabolic half-life compared to methoxy analogs like eugenol.

Biological Activity

2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N2OC_{12}H_{17}N_2O, with a molecular weight of approximately 205.27 g/mol. The compound features a phenolic group, which is known for its antioxidant properties, and an alkenyl amine side chain that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity . Studies indicate that compounds with similar structures can inhibit bacterial growth and exhibit protective effects against oxidative stress, suggesting potential applications in treating infections and chronic diseases .

Antioxidant Activity

The phenolic group in the compound allows it to act as an antioxidant , capable of donating hydrogen atoms or electrons to neutralize free radicals. This property is crucial in preventing oxidative damage to cells, which is linked to various diseases . The antioxidant activity can be quantified through assays measuring the compound's ability to scavenge free radicals.

The mechanism of action for this compound involves several pathways:

  • Interaction with Biomolecules : The compound can form complexes with various biomolecules, potentially modifying their function through covalent bonding .
  • Oxidative Stress Reduction : By neutralizing free radicals, it reduces oxidative stress, which is implicated in aging and various diseases .
  • Bacterial Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12
  • Antioxidant Assays : In vitro assays demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Infection Treatment : Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Oxidative Stress-related Diseases : The antioxidant activity suggests potential use in preventing or treating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
  • Drug Development : Its unique structure may allow for modifications that enhance efficacy or reduce side effects in drug formulations.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol?

  • Methodological Answer :

  • X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical for resolving the compound’s 3D structure. SHELXL’s robust refinement algorithms handle high-resolution data, while ORTEP’s graphical interface aids in analyzing bond angles and torsion angles .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns, particularly distinguishing the allylamino (-NH-CH₂-C₃H₅) and ethoxy (-O-C₂H₅) moieties.
  • Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy validate molecular weight and functional group vibrations (e.g., phenolic -OH, C-O-C stretches) .

Q. How can researchers differentiate this compound from structurally similar phenylpropanoids like eugenol or isoeugenol derivatives?

  • Methodological Answer :

  • Chromatographic separation (HPLC or GC-MS) paired with retention time analysis distinguishes it from analogs based on polarity differences from the ethoxy and allylamino groups.
  • Comparative crystallography : Analyze dihedral angles between aromatic rings and substituents; for example, the title compound’s benzene rings may exhibit perpendicular alignment (~73.6°), contrasting with planar configurations in simpler phenols .
  • Synthetic route verification : Track intermediates via thin-layer chromatography (TLC) and confirm final product purity using melting point analysis and elemental composition data .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk mitigation : Despite limited toxicity data, assume acute toxicity (oral, dermal) and carcinogenic potential based on structural analogs (e.g., IARC-classified phenols). Use fume hoods , glove boxes , and personal protective equipment (PPE) .
  • Stability testing : Monitor for decomposition under light/heat via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers investigate the antifungal mechanism of this compound?

  • Methodological Answer :

  • Oxidative stress induction : Measure reactive oxygen species (ROS) levels in fungal cells using fluorescent probes (e.g., DCFH-DA) and correlate with cell viability assays (MTT). Compare to phenylpropanoids like eugenol, which disrupt ergosterol biosynthesis .
  • Membrane integrity assays : Use propidium iodide staining and electrolyte leakage tests to assess plasma membrane damage.
  • Gene expression profiling : Apply RNA-seq or qPCR to identify upregulated oxidative stress response genes (e.g., SOD, CAT) .

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, log P) for novel phenolic derivatives?

  • Methodological Answer :

  • Consensus validation : Cross-reference experimental log P (via shake-flask/HPLC) with computational predictions (e.g., ACD/LogP ). For solubility, use dynamic light scattering (DLS) to detect aggregation.
  • Cohort studies : Replicate measurements across independent labs using standardized protocols (e.g., OECD guidelines) to identify systematic errors .

Q. How can computational methods support structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina or Schrödinger Suite to predict inhibition modes.
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity to optimize antifungal potency .

Q. What challenges arise in synthesizing derivatives of this compound, and how can they be addressed?

  • Methodological Answer :

  • Functional group compatibility : The allylamino group may undergo unintended Michael additions. Use protecting groups (e.g., Boc for amines) during multi-step syntheses.
  • Stereochemical control : Employ chiral HPLC or circular dichroism (CD) to isolate enantiomers if asymmetric centers form during derivatization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Reactant of Route 2
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